molecular formula C28H41N6O17P3S.4Li B1141928 BIo-11-dUTP tetralithium salt CAS No. 120964-50-3

BIo-11-dUTP tetralithium salt

Cat. No.: B1141928
CAS No.: 120964-50-3
M. Wt: 886.409
InChI Key:
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Description

BIo-11-dUTP tetralithium salt, also known as Biotin-11-2’-deoxyuridine-5’-triphosphate tetralithium salt, is a compound widely used for non-radioactive DNA labeling. It is particularly useful in various molecular biology applications such as nick translation, random priming, and polymerase chain reaction (PCR). The compound is characterized by the presence of a biotin moiety attached to the deoxyuridine triphosphate via an 11-carbon linker, which enhances its interaction with avidin or streptavidin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BIo-11-dUTP tetralithium salt primarily undergoes enzymatic incorporation into DNA during various molecular biology techniques. The key reactions include:

Common Reagents and Conditions

Major Products Formed

The major product formed from the incorporation of this compound into DNA is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods .

Scientific Research Applications

BIo-11-dUTP tetralithium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BIo-11-dUTP tetralithium salt involves its incorporation into DNA by DNA polymerase enzymes. The biotin moiety attached to the deoxyuridine triphosphate allows for the subsequent binding of avidin or streptavidin, facilitating the detection and analysis of the labeled DNA. The 11-carbon linker between the biotin and dUTP ensures optimal interaction with avidin or streptavidin, enhancing the sensitivity and specificity of the detection methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIo-11-dUTP tetralithium salt is unique due to its biotin moiety, which allows for strong and specific binding to avidin or streptavidin. This property makes it highly suitable for applications requiring sensitive and specific detection of labeled DNA. The 11-carbon linker further enhances its effectiveness by providing optimal spacing for interaction with avidin or streptavidin .

Properties

IUPAC Name

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILWLQSTMVVCQV-MAKHBLPBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Li4N6O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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